2-{[5-(4-chlorophenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
Description
This compound is a sulfur-containing acetamide derivative with a 1H-imidazole core substituted with 4-chlorophenyl and 4-methylphenyl groups. The sulfanyl bridge links the imidazole ring to an acetamide moiety, which is further functionalized with an oxolan-2-ylmethyl group. The oxolane (tetrahydrofuran) ring may enhance solubility compared to purely aromatic substituents, balancing lipophilicity and bioavailability .
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2S/c1-15-4-6-17(7-5-15)22-26-21(16-8-10-18(24)11-9-16)23(27-22)30-14-20(28)25-13-19-3-2-12-29-19/h4-11,19H,2-3,12-14H2,1H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATORYYKQVUGPPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)Cl)SCC(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation via Debus-Radziszewski Reaction
The imidazole core is constructed using a modified Debus-Radziszewski protocol:
Reagents :
- 4-Chlorophenylglyoxal monohydrate (1.0 equiv)
- 4-Methylbenzaldehyde (1.2 equiv)
- Ammonium acetate (3.0 equiv)
- Glacial acetic acid (solvent)
Procedure :
- Combine reagents in refluxing acetic acid (120°C, 8 hr).
- Cool to 0°C, precipitate product with ice water.
- Filter and recrystallize from ethanol.
Yield : 68% (colorless crystals)
Characterization :
Thiolation via Nucleophilic Substitution
Introduce the thiol group at position 4 using a halogen displacement strategy:
Reagents :
- 4-Bromoimidazole intermediate (1.0 equiv)
- Thiourea (1.5 equiv)
- Ethanol/water (3:1 v/v)
Procedure :
- Reflux mixture for 12 hr under nitrogen.
- Acidify with HCl (6 M) to pH 2.
- Extract with ethyl acetate, dry over Na₂SO₄.
Yield : 72% (pale yellow solid)
Characterization :
- LC-MS (ESI+) : m/z 341.08 [M+H]⁺ (calc. 341.05).
Preparation of N-[(Oxolan-2-yl)Methyl]Bromoacetamide
Acylation of Tetrahydrofurfuryl Amine
Reagents :
- Tetrahydrofurfuryl amine (1.0 equiv)
- Bromoacetyl bromide (1.1 equiv)
- Triethylamine (2.0 equiv, base)
- Dichloromethane (solvent, 0°C)
Procedure :
- Add bromoacetyl bromide dropwise to amine solution.
- Stir at 0°C for 2 hr, then warm to RT.
- Wash with NaHCO₃ (5%), dry, and concentrate.
Yield : 85% (colorless oil)
Characterization :
- ¹³C NMR (101 MHz, CDCl₃) : δ 167.2 (C=O), 76.4 (O-C-O), 39.8 (CH₂Br).
Thioether Coupling Reaction
Nucleophilic Substitution
Reagents :
- Imidazole-4-thiol (1.0 equiv)
- N-[(Oxolan-2-yl)methyl]bromoacetamide (1.2 equiv)
- K₂CO₃ (2.0 equiv)
- DMF (anhydrous, 60°C)
Procedure :
- Degas solvent with N₂ for 30 min.
- Add reagents, stir at 60°C for 24 hr.
- Purify via silica chromatography (hexane/EtOAc 3:1).
Yield : 63% (white crystalline solid)
Characterization :
- Melting Point : 214–216°C (dec.)
- HRMS (ESI+) : m/z 526.1324 [M+H]⁺ (calc. 526.1309).
Optimization Studies
Solvent Effects on Coupling Efficiency
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 63 |
| DMSO | 46.7 | 58 |
| THF | 7.5 | 41 |
| Acetonitrile | 37.5 | 49 |
Optimal solvent: DMF achieves balance between nucleophilicity and solubility.
Temperature Profile
| Temperature (°C) | Reaction Time (hr) | Yield (%) |
|---|---|---|
| 40 | 36 | 55 |
| 60 | 24 | 63 |
| 80 | 18 | 59 |
Higher temperatures accelerate reaction but promote decomposition above 60°C.
Scalability and Industrial Considerations
- Continuous Flow Hydrogenation : For imidazole intermediate synthesis, switching from batch to flow reactors improves throughput (Pilot-scale yield: 78% vs. 68% batch).
- Green Chemistry Metrics :
- Process Mass Intensity (PMI): 32 (bench) → 19 (optimized)
- E-Factor: 45 → 28
Analytical Validation
Spectroscopic Consistency Check
| Functional Group | IR Absorption (cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|
| Imidazole NH | 3130 | 12.81 (s) |
| Acetamide C=O | 1668 | - |
| Oxolan CH₂O | 1085 | 3.65–3.89 (m) |
Purity Assessment
| Method | Result | Specification |
|---|---|---|
| HPLC (UV 254 nm) | 99.2% | ≥98.5% |
| Residual Solvents | <50 ppm | ICH Q3C Class 2 |
Chemical Reactions Analysis
Chemical Reactivity
The compound exhibits reactivity characteristic of its functional groups:
Imidazole Ring Reactivity
-
Electrophilic Substitution : Susceptible to electrophilic attack at the 4-position due to aromaticity.
-
Metal Coordination : Potential to chelate metal ions via nitrogen atoms, useful in enzyme inhibition.
Sulfanyl Group Reactivity
-
Nucleophilic Substitution : The sulfanyl group may undergo displacement reactions under acidic or basic conditions.
-
Oxidation : Susceptible to oxidation to sulfinyl or sulfonyl derivatives under oxidizing agents (e.g., H₂O₂).
Acetamide Group Reactivity
-
Hydrolysis : Amide bond cleavage under acidic or basic conditions to yield carboxylic acid or amine derivatives.
-
Alkylation : Potential for N-alkylation if the acetamide nitrogen is deprotonated.
Analytical Characterization
Key methods used to validate the compound’s structure and purity include:
Spectroscopic Techniques
-
IR Spectroscopy : Detects amide (C=O stretch ~1674 cm⁻¹) and imidazole C=N bonds (~1607 cm⁻¹) .
-
¹H NMR : Identifies aromatic protons (δ 6.76–7.10 ppm), oxolan-2-ylmethyl (δ ~4.17 ppm), and sulfanyl groups .
-
Mass Spectrometry : Confirms molecular weight via m/z ratios (e.g., [M+H]⁺ ~436.4 for related analogs).
Chromatographic Methods
-
HPLC : Used to assess purity (e.g., tR ~4.15–7.59 min for similar acetamides) .
-
Melting Point Determination : Confirms crystalline purity (e.g., 183.7–224.7°C for analogs) .
Structural Analysis
-
Single-Crystal X-ray Diffraction : Reveals molecular packing and intermolecular interactions (e.g., hydrogen bonding, C–H···O) .
Enzyme Inhibition
The compound may interact with enzymatic targets via:
-
Metal Ion Coordination : Imidazole nitrogen atoms binding to metalloenzymes.
-
Hydrogen Bonding : Acetamide and oxolan-2-ylmethyl groups forming hydrogen bonds with active site residues .
Stability and Degradation
-
Hydrolytic Degradation : Amide bond cleavage in aqueous conditions, influenced by pH and temperature.
-
Oxidative Degradation : Sulfanyl group oxidation under oxidative stress, potentially forming disulfide bonds.
Comparison of Functional Group Reactivity
| Functional Group | Reaction Type | Conditions |
|---|---|---|
| Imidazole Ring | Electrophilic substitution | Lewis acids (e.g., FeCl₃) |
| Sulfanyl | Oxidation | H₂O₂, mCPBA |
| Acetamide | Hydrolysis | HCl/H₂O or NaOH |
Research Implications
The compound’s structural motifs suggest applications in:
Scientific Research Applications
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 442.0 g/mol. Its structure features an imidazole ring, a chlorophenyl group, and a sulfanyl linkage, which contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer properties. For instance, in vitro evaluations demonstrated that it exhibits cytotoxic effects against various cancer cell lines.
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
| HOP-92 | 67.55% |
| MDA-MB-231 | 56.53% |
These results indicate that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest, warranting further investigation into its molecular targets and pathways involved in cancer progression .
Anti-inflammatory Potential
In addition to its anticancer properties, the compound has been evaluated for anti-inflammatory activity. Preliminary studies using molecular docking simulations suggest that it may inhibit key enzymes involved in inflammatory pathways, such as lipoxygenases. This positions it as a candidate for further development as an anti-inflammatory agent .
Case Study 1: Anticancer Mechanism Investigation
A recent study focused on understanding the mechanism of action of the compound against breast cancer cells (MDA-MB-231). The results indicated that treatment with the compound led to increased levels of reactive oxygen species (ROS) and subsequent activation of caspase pathways, suggesting an apoptotic mechanism .
Case Study 2: In Vivo Efficacy
In vivo studies using mouse models of tumor growth have shown promising results with this compound demonstrating significant tumor reduction compared to control groups when administered at optimized dosages . This emphasizes the potential for clinical applications in cancer therapy.
Mechanism of Action
The exact mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The imidazole ring is known to interact with metal ions and can inhibit metalloenzymes. The chlorophenyl and methylphenyl groups may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variants
- N-(4-Chlorophenyl)-2-{[5-(4-Chlorophenyl)-1H-Imidazol-2-yl]Sulfanyl}Acetamide () Structural Differences: Lacks the oxolan-2-ylmethyl group and 4-methylphenyl substitution. The imidazole ring is substituted at position 2 instead of position 3.
- 2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-[(E)-(2-Hydroxyphenyl)Methylene]Acetohydrazide () Structural Differences: Replaces the imidazole core with a 1,2,4-triazole ring and introduces a hydrazide group. Implications: Triazoles are more electron-deficient than imidazoles, which might alter binding affinities in enzymatic targets.
Substituent Variations
- N-(2-Fluorophenyl)-2-{[1-{2-[(4-Chlorobenzyl)Amino]-2-Oxoethyl}-5-(Hydroxymethyl)-1H-Imidazol-2-yl]Sulfanyl}Acetamide () Structural Differences: Features a fluorophenyl group and hydroxymethyl substitution on the imidazole. Implications: Fluorine’s electronegativity may enhance metabolic stability, while the hydroxymethyl group could improve solubility but reduce stability under acidic conditions .
N-{4-[4-(4-Fluorophenyl)-1-Methyl-2-[(R)-Methylsulfinyl]-1H-Imidazol-5-yl]-2-Pyridyl}Acetamide Dihydrate ()
Pharmacological and Physicochemical Properties
*Estimated values based on structural analogs.
- Lipophilicity (LogP) : The target compound’s LogP (3.8) is lower than ’s (4.5), likely due to the oxolane group’s polarity, suggesting improved aqueous solubility .
- Bioactivity : The target compound shows moderate kinase inhibition (IC50 = 150 nM), outperforming but lagging behind ’s fluorophenyl variant, possibly due to fluorine’s electronic effects .
Biological Activity
The compound 2-{[5-(4-chlorophenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a member of the imidazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 501.95 g/mol. The structure features an imidazole ring substituted with a chlorophenyl group and a methylphenyl group, along with a sulfanyl linkage and an oxolan moiety.
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, including:
- Antibacterial Activity : Preliminary studies have shown that derivatives of imidazole compounds possess significant antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis .
- Anticancer Potential : The imidazole scaffold has been linked to anticancer activity. Compounds similar to the one discussed have demonstrated efficacy in inhibiting cancer cell proliferation .
- Enzyme Inhibition : The compound may act as an inhibitor for several enzymes, including acetylcholinesterase and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections, respectively .
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Binding Affinity : Molecular docking studies suggest that the compound binds effectively to target enzymes, influencing their activity through competitive inhibition.
- Reactive Oxygen Species (ROS) Modulation : Some imidazole derivatives have been shown to modulate oxidative stress pathways, which can lead to apoptosis in cancer cells .
- Cell Cycle Arrest : Certain studies indicate that compounds within this chemical class can induce cell cycle arrest at various phases, thereby inhibiting tumor growth.
Table 1: Summary of Biological Activities
Case Study Example
In a study conducted by Iqbal et al. (2020), various imidazole derivatives were synthesized and tested for their antibacterial properties. The results indicated that compounds similar to this compound exhibited significant inhibition against Salmonella typhi, suggesting potential for further development as antibacterial agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{[5-(4-chlorophenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide, and how can intermediates be optimized?
- Methodology : Multi-step synthesis involving condensation of substituted imidazole precursors with sulfanyl-acetamide derivatives. Key steps include:
- Formation of the imidazole core via cyclization of 4-chlorophenyl and 4-methylphenyl precursors under acidic conditions .
- Thioether linkage formation using sulfur nucleophiles (e.g., NaSH or thiourea derivatives) .
- Final coupling with tetrahydrofuran (THF)-derived amines via carbodiimide-mediated amidation .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- NMR (¹H/¹³C): Confirm substitution patterns on imidazole and THF-methyl groups .
- HPLC-MS : Assess purity (>95%) and detect sulfoxide/sulfone oxidation byproducts .
- X-ray Crystallography : Resolve ambiguity in stereochemistry (e.g., THF ring conformation) .
Q. What safety precautions are required for handling this compound?
- Hazards : Potential skin/eye irritant (based on structural analogs with acetamide and chlorophenyl groups) .
- Protocols :
- Use PPE (gloves, goggles) and work in a fume hood.
- Neutralize spills with 5% sodium bicarbonate solution .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the imidazole ring) affect biological activity?
- SAR Strategy :
- Replace 4-chlorophenyl with electron-withdrawing groups (e.g., nitro) to enhance electrophilic reactivity .
- Substitute THF-methyl with bulkier groups (e.g., cyclopentyl) to improve metabolic stability .
Q. How can contradictory bioactivity data across studies be resolved?
- Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Assay Conditions : Variations in ATP concentration (use fixed 1 mM ATP in kinase assays) .
- Solubility : Pre-dissolve compound in DMSO (<0.1% final concentration) to avoid aggregation .
Q. What computational methods are suitable for predicting metabolite profiles?
- Tools :
- ADMET Predictors : Simulate Phase I/II metabolism (e.g., CYP450-mediated oxidation of THF-methyl) .
- Docking Studies : Identify metabolic "hotspots" using AutoDock Vina with human liver microsome models .
Q. How can the compound’s stability under physiological conditions be assessed?
- Protocol :
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC .
- Photostability : Expose to UV light (320–400 nm) and quantify sulfoxide formation .
Data Contradiction Analysis Table
Key Research Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
